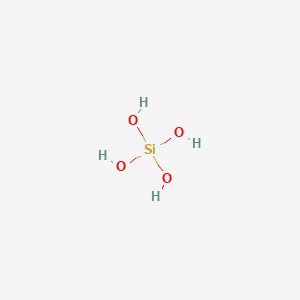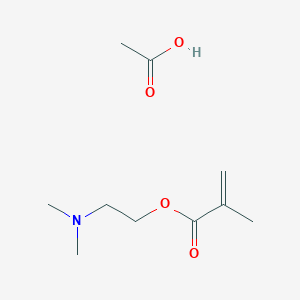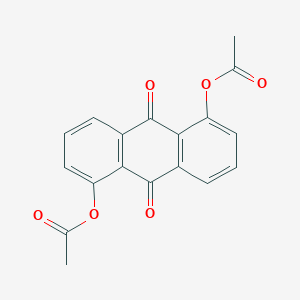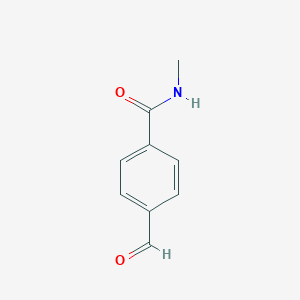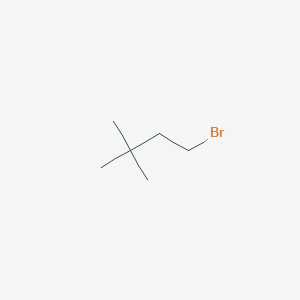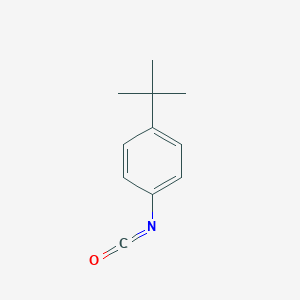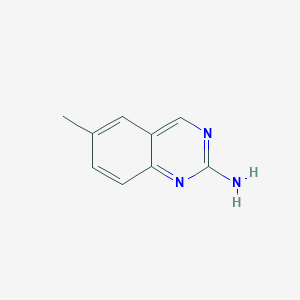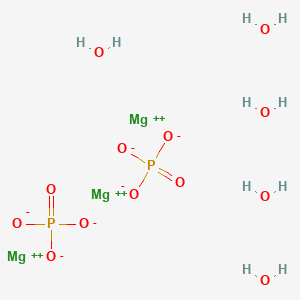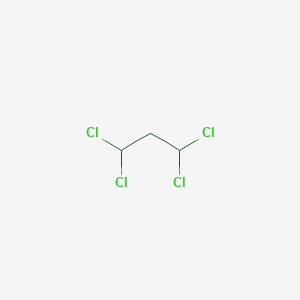
1,1,3,3-Tetrachloropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetrachloropropane (TCP) is a synthetic chemical compound that has been widely used as a solvent, degreaser, and cleaning agent. It is a highly toxic and persistent environmental contaminant that poses a serious threat to human health and the environment. TCP is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC) and has been linked to various adverse health effects, including cancer, reproductive and developmental problems, and neurological disorders.
Mecanismo De Acción
1,1,3,3-Tetrachloropropane is a potent alkylating agent that reacts with cellular macromolecules such as DNA, proteins, and lipids, leading to cellular damage and dysfunction. 1,1,3,3-Tetrachloropropane is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can bind to cellular macromolecules and cause oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
1,1,3,3-Tetrachloropropane exposure has been associated with a wide range of adverse health effects in humans and animals. Chronic exposure to 1,1,3,3-Tetrachloropropane has been linked to liver and kidney damage, immune system dysfunction, and reproductive and developmental problems. 1,1,3,3-Tetrachloropropane has also been shown to induce DNA damage, mutations, and chromosomal aberrations, which can lead to cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1,3,3-Tetrachloropropane is a useful tool for studying the toxicity and biotransformation of chlorinated solvents in the environment. Its high toxicity and persistence make it a suitable model compound for assessing the environmental risks of other chlorinated compounds. However, the use of 1,1,3,3-Tetrachloropropane in lab experiments is limited by its high toxicity and potential for environmental contamination.
Direcciones Futuras
Further research is needed to understand the mechanisms of 1,1,3,3-Tetrachloropropane toxicity and the environmental fate of the compound. The development of new analytical methods for detecting and quantifying 1,1,3,3-Tetrachloropropane in environmental samples will also be important for assessing the risks of 1,1,3,3-Tetrachloropropane contamination. Additionally, studies focusing on the development of new remediation technologies for 1,1,3,3-Tetrachloropropane-contaminated sites will be crucial for protecting human health and the environment.
Métodos De Síntesis
1,1,3,3-Tetrachloropropane is synthesized by the reaction of 1,3-butadiene with chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction produces a mixture of 1,1,3,3-Tetrachloropropane and other chlorinated compounds, which are then separated and purified by distillation.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetrachloropropane has been extensively studied for its toxicological properties and environmental fate. It has been used as a model compound to investigate the mechanisms of toxicity and the biotransformation of chlorinated solvents in the environment. 1,1,3,3-Tetrachloropropane is also used as a reference standard in analytical chemistry for detecting and quantifying chlorinated compounds in environmental samples.
Propiedades
Número CAS |
1653-17-4 |
|---|---|
Nombre del producto |
1,1,3,3-Tetrachloropropane |
Fórmula molecular |
C3H4Cl4 |
Peso molecular |
181.9 g/mol |
Nombre IUPAC |
1,1,3,3-tetrachloropropane |
InChI |
InChI=1S/C3H4Cl4/c4-2(5)1-3(6)7/h2-3H,1H2 |
Clave InChI |
AHAFJAUUVOYKFU-UHFFFAOYSA-N |
SMILES |
C(C(Cl)Cl)C(Cl)Cl |
SMILES canónico |
C(C(Cl)Cl)C(Cl)Cl |
Sinónimos |
1,1,3,3-Tetrachloropropane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



